molecular formula C9H9O2S- B1628799 Ethyl 2-sulfanylbenzoate CAS No. 33441-56-4

Ethyl 2-sulfanylbenzoate

Cat. No.: B1628799
CAS No.: 33441-56-4
M. Wt: 181.23 g/mol
InChI Key: PSQJSRFSUUVILE-UHFFFAOYSA-M
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Description

Ethyl 2-sulfanylbenzoate is an organic compound with the molecular formula C9H9O2S. It is a derivative of benzene, featuring an ethoxy group and a carbothioate group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-sulfanylbenzoate typically involves the reaction of 2-ethoxybenzenethiol with carbon disulfide and a base, followed by acidification. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Reagents: Carbon disulfide (CS2), a base such as sodium hydroxide (NaOH), and an acid like hydrochloric acid (HCl)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous flow systems: For efficient mixing and reaction control

    Purification steps: Including distillation and crystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Can be reduced to form thiols or other reduced sulfur compounds

    Substitution: Electrophilic aromatic substitution reactions are common due to the benzene ring

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution conditions: Typically involve catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Thiols, sulfides

    Substitution products: Various substituted benzene derivatives

Scientific Research Applications

Ethyl 2-sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-sulfanylbenzoate involves its interaction with various molecular targets and pathways:

    Molecular targets: Enzymes, receptors, and other proteins

    Pathways: Can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes

    Effects: The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzene-1-carbothioate: Similar structure but with a methoxy group instead of an ethoxy group

    2-Propoxybenzene-1-carbothioate: Similar structure but with a propoxy group instead of an ethoxy group

    2-Butoxybenzene-1-carbothioate: Similar structure but with a butoxy group instead of an ethoxy group

Uniqueness

Ethyl 2-sulfanylbenzoate is unique due to its specific ethoxy group, which influences its reactivity and interactions compared to other similar compounds. The ethoxy group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties.

Properties

IUPAC Name

2-ethoxythiobenzate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H,10,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQJSRFSUUVILE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616353
Record name 2-Ethoxybenzene-1-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33441-56-4
Record name 2-Ethoxybenzene-1-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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